

Part 1: Executive Summary & Strategic Importance

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate*

CAS No.: *111049-87-7*

Cat. No.: *B3213024*

[Get Quote](#)

Compound Identification:

- CAS Number: 111049-87-7
- Chemical Name: **Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate**
- Synonyms: Methyl 4-(acetylamino)-5-chloro-2-(2-propen-1-yloxy)benzoate
- Molecular Formula: $C_{13}H_{14}ClNO_4$
- Molecular Weight: 283.71 g/mol

Strategic Context: CAS 111049-87-7 is a pivotal intermediate in the synthesis of Prucalopride (a selective 5-HT₄ receptor agonist used for chronic constipation). It serves as the substrate for a critical Claisen Rearrangement, which installs the carbon framework necessary to close the dihydrobenzofuran ring characteristic of the Prucalopride scaffold.

Process Scalability: The route detailed below prioritizes industrial scalability by utilizing:

- Commodity Starting Materials: Methyl 4-acetamido-2-hydroxybenzoate (or its chlorinated analog).[1]
- Robust Chemistry: Williamson ether synthesis using mild bases.

- Simplified Workup: Filtration and crystallization-based purification, minimizing chromatographic overhead.

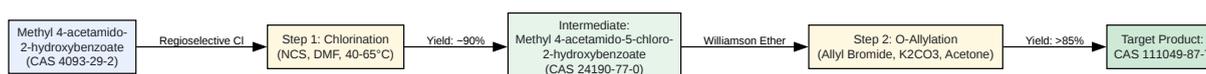
Part 2: Retrosynthetic Analysis & Logic

The synthesis is designed to install the allyloxy group after the chlorine atom is already in place. This prevents regioselectivity issues during chlorination, as the acetamido group directs ortho-chlorination more effectively in the phenol substrate.

Disconnection Strategy:

- Target: **Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate** (111049-87-7).
- Disconnection: O-Allylation of the phenol.
- Precursor: Methyl 4-acetamido-5-chloro-2-hydroxybenzoate (CAS 24190-77-0).
- Origin: Chlorination of Methyl 4-acetamido-2-hydroxybenzoate (CAS 4093-29-2).

Process Flow Diagram (DOT):



[Click to download full resolution via product page](#)

Caption: Linear synthesis route from commodity salicylate to the target allyl ether.

Part 3: Detailed Experimental Protocols

Stage 1: Preparation of the Precursor (CAS 24190-77-0)

Note: If CAS 24190-77-0 is purchased directly, proceed to Stage 2.

Rationale: The acetamido group at position 4 activates the ring, while the ester at position 1 and hydroxyl at position 2 direct the incoming chlorine to position 5 (para to the hydroxyl, ortho to the acetamido).

Reagents:

- Methyl 4-acetamido-2-hydroxybenzoate (1.0 equiv)
- N-Chlorosuccinimide (NCS) (1.05 equiv)
- DMF (5-7 volumes)

Protocol:

- Dissolution: Charge a reactor with Methyl 4-acetamido-2-hydroxybenzoate and DMF. Stir until dissolved.
- Addition: Add NCS portion-wise at room temperature to control exotherm.
- Reaction: Heat to 40–45°C for 2 hours, then raise to 60°C for 1 hour to drive completion. Monitor by HPLC (Target < 0.5% starting material).
- Quench & Crystallization: Cool to 20°C. Slowly add water (10 volumes) to precipitate the product.
- Isolation: Filter the solid, wash with water, and dry at 50°C.
- Yield: Expected 90–92%.

Stage 2: Synthesis of CAS 111049-87-7 (O-Allylation)

Rationale: This is a Williamson ether synthesis. Potassium carbonate is chosen as the base because it is mild enough to deprotonate the phenol (pKa ~8-10) without deprotonating the amide (pKa ~15) or causing ester hydrolysis, ensuring chemoselectivity.

Reagents Table:

| Reagent | Equiv.[2][3] | Role | Notes |
|---|--------------|------------------|-------------------------------------|
| Precursor (CAS 24190-77-0) | 1.0 | Substrate | Dry thoroughly before use |
| Allyl Bromide | 1.2 - 1.5 | Alkylating Agent | Safety: Lachrymator, Toxic |
| Potassium Carbonate (K ₂ CO ₃) | 2.0 - 2.5 | Base | Anhydrous, granular preferred |
| Acetone | 10 Vol | Solvent | Alternative: DMF or Acetonitrile |
| Potassium Iodide (KI) | 0.1 | Catalyst | Finkelstein acceleration (optional) |

Step-by-Step Protocol:

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen ().
- Charging: Add Methyl 4-acetamido-5-chloro-2-hydroxybenzoate (1.0 equiv) and Acetone (10 volumes). Stir to suspend.
- Base Addition: Add anhydrous (2.0 equiv) and KI (0.1 equiv).
- Alkylation: Add Allyl Bromide (1.2 equiv) dropwise via addition funnel over 30 minutes.
 - Process Control: Reaction is slightly exothermic. Maintain temp < 30°C during addition.
- Reflux: Heat the mixture to reflux (~56°C) and stir for 6–10 hours.
 - IPC (In-Process Control): Check HPLC/TLC for disappearance of phenol.
- Workup (Filtration Method):

- Cool reaction mixture to 20°C.
- Filter off the inorganic salts (, Excess). Wash the cake with fresh acetone.
- Concentrate the filtrate under reduced pressure to roughly 20% volume.
- Crystallization:
 - Add Isopropanol (IPA) or Toluene (5 volumes) to the residue.
 - Heat to dissolve, then cool slowly to 0–5°C.
 - Stir for 2 hours to maximize yield.
- Drying: Filter the white crystalline solid and dry under vacuum at 45°C.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

Part 4: Quality Control & Characterization

Critical Quality Attributes (CQA):

| Test | Method | Acceptance Criteria |
|----------------|--------------------|---------------------------|
| Appearance | Visual | White crystalline powder |
| Purity | HPLC | > 98.0% (Area %) |
| Identification | ¹ H-NMR | Consistent with structure |
| Loss on Drying | Gravimetric | < 0.5% |

¹H-NMR Interpretation (Predicted, DMSO-d₆):

- δ 2.10 (s, 3H): Acetyl methyl group (-CO-).

- δ 3.80 (s, 3H): Methyl ester ().
- δ 4.65 (d, 2H): Allylic methylene ().
- δ 5.25-5.45 (m, 2H): Terminal alkene protons ().
- δ 6.05 (m, 1H): Internal alkene proton ().
- δ 7.8-8.2 (s, 2H): Aromatic protons (H3 and H6).
- δ 9.5 (s, 1H): Amide NH.

Part 5: Process Safety & Troubleshooting

Hazard Analysis:

- Allyl Bromide: Highly toxic, lachrymator, and flammable. All operations must be performed in a functioning fume hood. Neutralize waste streams with aqueous sodium hydroxide.
- Acetone: Flammable. Ensure proper grounding of reactor vessels.

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |
|------------------------|----------------------|---|
| Low Conversion | Old/Wet Reagents | Ensure K_2CO_3 is anhydrous. Allyl bromide can degrade; check purity. |
| O- vs N-Alkylation | Base too strong | Stick to Carbonate bases. Avoid NaH or strong alkoxides which might deprotonate the amide. |
| Colored Product | Oxidation of phenol | Ensure inert atmosphere () during reaction. Wash final product with cold IPA. |
| Clumping during Reflux | Inadequate agitation | Use mechanical stirring rather than magnetic stirring for scale-up >50g. |

References

- Synthesis of Prucalopride Intermediates:CN Patent 106146386. "A process for preparing prucalopride succinate and its intermediates." (2016).[4][5]
- Chlorination Protocol:ChemicalBook. "Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate." (Based on standard NCS chlorination protocols).
- General Allylation/Claisen Methodology:Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Benzofuran Derivatives." (Contextual reference for benzofuran synthesis via Claisen rearrangement).
- Compound Data:PubChem. "Methyl 4-acetamido-5-chloro-2-hydroxybenzoate (Precursor Data)."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. CN110818661B - Preparation method of key intermediate 4-amino-5-halogenobenzofuran-7-carboxylic acid of 5-HT4 receptor agonist - Google Patents \[patents.google.com\]](#)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [3. Four-Step Synthesis of 3-Allyl-2-\(allyloxy\)-5-bromoaniline from 2-Allylphenol - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. medkoo.com \[medkoo.com\]](#)
- [5. Prucalopride synthesis - chemicalbook \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [Part 1: Executive Summary & Strategic Importance]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3213024#scalable-synthesis-route-for-cas-111049-87-7\]](https://www.benchchem.com/product/b3213024#scalable-synthesis-route-for-cas-111049-87-7)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

